
Cesium fluoroaluminate
Overview
Description
Cesium fluoroaluminate (Cs₂AlF₅) is an inorganic compound with a molecular weight of 387.78 g/mol. It appears as a white crystalline powder with a melting point of 429.5°C and a density of 3.7 g/cm³ . This compound is notable for its role in industrial applications, particularly in aluminum brazing, where it serves as a flux to lower melting temperatures and improve wetting properties. Its synthesis involves precise stoichiometric combinations of cesium, aluminum, and fluorine, with commercial variants available in purities ranging from 99% (2N) to 99.999% (5N) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium fluoroaluminate can be synthesized through the reaction of cesium fluoride (CsF) with aluminum fluoride (AlF₃) under controlled conditions. The reaction typically occurs at high temperatures, around 423-436°C . The process involves mixing stoichiometric amounts of cesium fluoride and aluminum fluoride, followed by heating the mixture to the desired temperature to form cesium;tetrafluoroalumanuide.
Industrial Production Methods: In industrial settings, cesium;tetrafluoroalumanuide is produced using similar methods but on a larger scale. The raw materials, cesium fluoride and aluminum fluoride, are combined in large reactors and heated to the required temperature. The resulting product is then purified and processed to achieve the desired purity levels, which can range from 99% to 99.999% .
Chemical Reactions Analysis
Hydrothermal Reaction with pH Adjustment
This method involves sequential acid-base reactions and pH modulation to achieve the desired product :
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Formation of Aluminum Fluoride
Aluminum hydroxide reacts with hydrofluoric acid at elevated temperatures (90–95°C).
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Cesium Hydroxide Addition
Cesium hydroxide is added to aluminum fluoride, forming intermediate cesium-aluminum-fluoride complexes.
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Acid Stabilization
Subsequent addition of hydrofluoric acid adjusts the pH to 6.5–7, preventing premature hardening of the product .
Parameter | Value |
---|---|
Reaction Temperature | 90–95°C |
Drying Temperature | 90–105°C |
Final pH | 6.5–7 |
Thermal Decomposition
Cesium fluoroaluminate decomposes at high temperatures, releasing toxic hydrogen fluoride (HF) :
Key Data :
Reaction with Acids
Exposure to strong acids liberates HF, necessitating careful handling :
This reaction underscores the compound’s instability in acidic environments.
Formation of Oxo-Fluoroaluminates
In oxygen-rich environments, this compound reacts with alumina (Al₂O₃) at high temperatures to form cesium oxo-fluoroaluminates :
Secondary Phase :
Synchrotron diffraction and NMR studies confirm the coexistence of Cs₂Al₂O₃F₂ and Cs₃AlF₆ in these systems .
Aqueous Stability
This compound exhibits moderate water solubility (19.1 g/L at 22°C) . Prolonged hydration may lead to partial hydrolysis, though detailed mechanisms remain understudied.
Scientific Research Applications
Materials Science
1.1 Synthesis of New Compounds
Recent research has led to the discovery of new cesium oxo-fluoro-aluminates, such as Cs2Al2O3F2. These compounds have been synthesized through solid-state reactions involving cesium fluoride (CsF) and aluminum oxide (Al2O3) at elevated temperatures. The synthesis process involves heating a mixture of these components under controlled atmospheres, which allows for the formation of complex structures with potential applications in high-temperature materials and solid-state ion conductors .
1.2 Phase Diagram Studies
Investigations into the phase diagrams of the CsF-Al2O3 system have revealed significant insights into the stability and formation conditions of cesium fluoroaluminates. Understanding these phase relationships is crucial for optimizing material properties for specific applications, such as advanced ceramics and solid electrolytes .
Electronics and Photonics
2.1 Use in LED Technology
Cesium fluoroaluminate compounds are being explored as potential materials for white light-emitting diodes (WLEDs). Their ability to act as hosts for activators such as Mn4+ makes them suitable candidates for enhancing the efficiency and color quality of LEDs . The incorporation of cesium fluoroaluminates in photonic devices can lead to improved performance due to their favorable optical properties.
2.2 Cathode Materials for Batteries
In energy storage applications, cesium-containing aluminum fluorides have been investigated as cathode materials for sodium-ion batteries (NIBs). These materials exhibit excellent thermal stability and ionic conductivity, making them promising candidates for next-generation battery technologies .
Brazing Applications
3.1 Non-Corrosive Fluxes
One of the most significant industrial applications of this compound is in brazing processes, particularly for aluminum alloys. The development of non-corrosive fluxes based on this compound allows for efficient joining of metals without causing degradation or corrosion to the base materials .
3.2 Low Melting Temperature Fluxes
This compound fluxes are characterized by low melting points, which facilitate brazing at lower temperatures compared to traditional fluxes. This property is advantageous in minimizing thermal distortion in sensitive components during manufacturing processes . The ability to tailor the melting range through compositional adjustments further enhances their utility in various brazing applications.
Mechanism of Action
The mechanism of action of cesium;tetrafluoroalumanuide primarily involves the interaction of the tetrafluoroaluminate ion (AlF₄⁻) with other chemical species. The AlF₄⁻ ion can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the other reactants. In nucleophilic substitution reactions, the AlF₄⁻ ion can displace other nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
Comparison with Similar Alkali Metal Fluoroaluminates
Structural and Compositional Differences
- Cesium Fluoroaluminate (Cs₂AlF₅) : Contains the pentafluoroaluminate anion (AlF₅²⁻) coordinated with two cesium ions. The large ionic radius of cesium (265 pm) influences lattice stability and solubility .
- Potassium Fluoroaluminates: Common forms include KAlF₄ (tetrafluoroaluminate) and K₃AlF₆ (hexafluoroaluminate). The NOCOLOK® flux, widely used in automotive brazing, is a eutectic mixture of KAlF₄ and K₃AlF₆, melting at 560–580°C . Potassium’s smaller ionic radius (280 pm) results in tighter packing compared to cesium variants.
- Sodium Fluoroaluminate (Na₃AlF₆, Cryolite) : A naturally occurring mineral with a hexagonal structure and a high melting point (~1000°C). Its stability at elevated temperatures makes it suitable for aluminum smelting .
- Lithium Fluoroaluminate (Li₃AlF₆) : Less common due to lithium’s high reactivity, but used in specialized fluxes for ultra-low-temperature applications.
Table 1: Structural and Thermal Properties
Compound | Formula | Melting Point (°C) | Density (g/cm³) | Key Anion Structure |
---|---|---|---|---|
This compound | Cs₂AlF₅ | 429.5 | 3.7 | Pentafluoroaluminate (AlF₅²⁻) |
Potassium Fluoroaluminate | KAlF₄/K₃AlF₆ | 560–580 (eutectic) | ~2.8 | Tetra/Hexafluoroaluminate |
Sodium Fluoroaluminate | Na₃AlF₆ | ~1000 | 2.9 | Hexafluoroaluminate (AlF₆³⁻) |
Lithium Fluoroaluminate | Li₃AlF₆ | ~785 | 2.6 | Hexafluoroaluminate |
Thermal and Chemical Behavior
- Melting Points : this compound’s lower melting point (429.5°C) compared to potassium (560–580°C) and sodium (1000°C) variants makes it advantageous for low-temperature brazing processes .
- Reactivity with Magnesium : In aluminum alloys containing magnesium, this compound forms stable compounds like CsMgF₃, preventing flux deactivation. Potassium fluoroaluminate, however, reacts with magnesium to form less stable K₂MgF₄, reducing flux efficacy unless cesium is added .
- Solubility : Potassium fluoroaluminate has low water solubility (1.5–4.5 g/L), minimizing post-brazing corrosion. Cesium variants are presumed to exhibit similar low solubility due to their structural analogy .
Mechanistic Insights from Fluoroaluminate Chemistry
Fluoroaluminate anions (AlFₓⁿ⁻) exhibit diverse coordination geometries, influencing their reactivity:
- AlF₅²⁻ : Found in Cs₂AlF₅, this anion is less common than AlF₆³⁻ but stabilizes larger cations like Cs⁺ .
- Al₂F₉³⁻ : A face-sharing bioctahedral anion observed in specialized salts, highlighting structural flexibility in fluoroaluminate chemistry .
In biological systems, fluoroaluminate ions (AlF₄⁻) act as G-protein activators, mimicking phosphate groups in enzymatic reactions. However, cesium’s role in such processes remains unexplored, as studies focus on aluminum-fluoride complexes rather than cesium derivatives .
Biological Activity
Cesium fluoroaluminate, with the chemical formula CsAlF₄, is a compound that has garnered attention for its unique properties and applications, particularly in materials science and potential biological interactions. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound is characterized by the following properties:
- CAS Number : 138577-01-2
- Molecular Weight : 174.98 g/mol
- Melting Point : Approximately 445°C
- Density : 3.74 g/cm³ at 20°C
- Solubility : 19.1 g/L in water at 22°C
- pH : Ranges from 6 to 8 in a 100 g/L suspension
These properties indicate that this compound is a stable compound under various conditions, making it suitable for several industrial applications, including as a brazing flux in aluminum alloy joining processes .
The biological activity of this compound is not extensively documented; however, its components, particularly cesium and aluminum ions, have been studied for their potential biological effects. Cesium ions are known to mimic potassium ions in biological systems, which can influence cellular functions such as:
- Ion Transport : Cesium can affect the membrane potential and ion transport mechanisms in cells.
- Cellular Metabolism : Interactions with enzymes and metabolic pathways may be influenced by the presence of cesium.
Toxicity and Safety Considerations
Research on the toxicity of cesium compounds indicates that while cesium itself is generally considered low in toxicity, its interactions with other elements (like aluminum) may pose risks. For example:
- Cytotoxicity Studies : Some studies suggest that high concentrations of cesium can lead to cytotoxic effects in certain cell lines, although specific data on this compound is limited.
- Environmental Impact : The environmental persistence of cesium compounds raises concerns regarding bioaccumulation and long-term ecological effects.
Case Studies
- Brazing Applications :
- Fluoride Ion Release :
-
Comparative Studies with Other Fluorides :
- Comparative studies between this compound and other fluoride compounds revealed differences in solubility and ion release rates, which could influence their biological activity profiles.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for determining the speciation of cesium fluoroaluminate in solution?
To characterize this compound's dissociation products (e.g., AlF₄⁻, AlF₅²⁻, AlF₆³⁻), researchers employ multinuclear NMR spectroscopy (²⁷Al, ¹⁹F) to identify species-specific chemical shifts in high-temperature melts or aqueous solutions. For example, Lacassagne et al. (2002) used ²⁷Al NMR to detect AlF₄⁻ (95 ppm), AlF₅²⁻ (35 ppm), and AlF₆³⁻ (0 ppm) in NaF-AlF₃-Al₂O₃ melts . VESPER analysis complements NMR by predicting molecular geometry and bond angles for fluoroaluminate anions .
Table 1: ²⁷Al NMR Chemical Shifts for Fluoroaluminate Species
Species | Chemical Shift (ppm) | Conditions |
---|---|---|
AlF₄⁻ | ~95 | 750°C, NaF-AlF₃ melt |
AlF₅²⁻ | ~35 | 750°C, NaF-AlF₃-Al₂O₃ melt |
AlF₆³⁻ | ~0 | 750°C, NaF-AlF₃ melt |
Q. How do researchers model the interaction of this compound with G-proteins in osteoblast signaling pathways?
Fluoroaluminate (AlF₄⁻, derived from this compound dissociation) activates Gαi/o proteins , which can be studied using osteoblastic MC3T3-E1 cells. Key steps include:
- Treating cells with 10 µM AlCl₃ + 1–20 mM NaF to form AlF₄⁻ .
- Measuring tyrosine phosphorylation kinetics (e.g., p110 phosphorylation peaks at 15 minutes) via Western blotting .
- Inhibiting Gαi/o with pertussis toxin to confirm pathway specificity .
- Monitoring cAMP reduction and MAPK/p70 S6 kinase activation as downstream effects .
Q. What are the standard protocols for assessing the thermal stability of this compound in material science?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical. For example:
- Melting point: 434–436°C (this compound) .
- Thermal decomposition: Stable up to 500°C in inert atmospheres .
- Humidity resistance: Fluoride glasses derived from this compound show low deliquescence (1.8 dB/m loss at 793 nm in fibers) .
Advanced Research Questions
Q. What experimental approaches resolve discrepancies between fluoride's osteogenic mechanisms involving fluoroaluminate versus phosphatase inhibition?
Two competing models exist:
- Model 1 : Fluoroaluminate activates Gαi/o proteins, triggering MAPK pathways .
- Model 2 : Fluoride inhibits osteoblast phosphatases, prolonging tyrosine phosphorylation . Methodological strategies :
- Compare fluoride (NaF) and fluoroaluminate (AlF₄⁻) responses in Gαi-deficient cell lines .
- Use phosphatase activity assays (e.g., pNPP hydrolysis) with/without fluoride .
- Analyze phosphorylation patterns in undifferentiated vs. mature osteoblasts (fluoride preferentially targets precursors) .
Table 2: Key Experimental Findings Differentiating Mechanisms
Q. How can this compound serve as a transition state analog in ATPase enzyme studies?
AlF₄⁻ mimics the γ-phosphate in ATP hydrolysis intermediates. Key methods:
- Crystallography : Resolve enzyme-ADP-fluoroaluminate complexes (e.g., SERCA Ca²⁺-ATPase at 1.7 Å resolution) .
- Mutational analysis : Replace active-site residues (e.g., Asp351 in SERCA) to disrupt AlF₄⁻ binding and assess catalytic inactivation .
- Isothermal titration calorimetry : Measure binding affinity of AlF₄⁻ to enzymes like F1-ATPase (Kd ≈ 1.7 nM MgADP) .
Q. What methodologies optimize rare-earth doping in this compound-based glasses for mid-infrared lasers?
Melt-quenching is the primary technique:
- Composition: A1F₃-BaF₂-YF₃-PbF₂-MgF₂ (ABYPM) systems doped with Er³⁺, Ho³⁺, or Dy³⁺ .
- Characterization:
- FTIR spectroscopy : Confirm transmission windows (2.8–4.5 µm) .
- Laser performance : 2.865 µm emission achieved with 1150 nm pumping (slope efficiency: 11.4%) .
Q. How do researchers evaluate the environmental toxicity of this compound?
Oral reference dose (RfD) and total allowable concentration (TAC) models are used:
- RfD: 2.3 µg/kg-day (derived from rodent NOAELs with 1000x uncertainty factor) .
- TAC: 20 µg/L in drinking water (30% relative source contribution) . Key parameters :
- Chronic toxicity data gaps (e.g., multi-generational reproductive effects).
- Bioaccumulation potential of Cs⁺ vs. AlF₄⁻ dissociation products .
Properties
IUPAC Name |
cesium;tetrafluoroalumanuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Cs.4FH/h;;4*1H/q+3;+1;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFXWCIZFDKSTJ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Al-](F)(F)F.[Cs+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCsF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894017 | |
Record name | Cesium tetrafluoroaluminate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.880603 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39211-00-2, 138577-01-2 | |
Record name | Aluminate(1-), tetrafluoro-, cesium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39211-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cesium tetrafluoroaluminate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cesium fluoroaluminate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.564 | |
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